molecular formula C18H14N4 B2464912 3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline CAS No. 931998-17-3

3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline

Cat. No.: B2464912
CAS No.: 931998-17-3
M. Wt: 286.338
InChI Key: IXAUDDRQKJVPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a phenyl group attached to the pyrazole ring and an aniline group attached to the pyrimidine ring.

Preparation Methods

The synthesis of 3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. The reaction conditions often include the use of dimethylamino leaving groups and proceed via an addition–elimination mechanism (aza-Michael type) . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce different functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold .

Properties

IUPAC Name

3-(3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c19-15-8-4-7-14(11-15)17-9-10-20-18-16(12-21-22(17)18)13-5-2-1-3-6-13/h1-12H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAUDDRQKJVPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)C4=CC(=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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